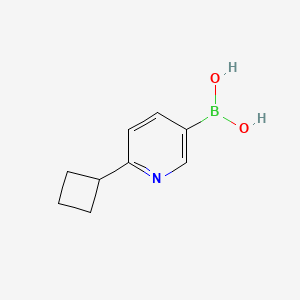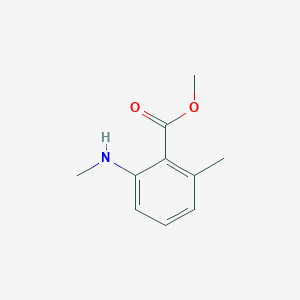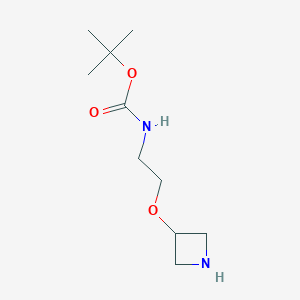![molecular formula C9H10ClNO4S2 B13463455 methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate is a complex organic compound with a unique structure that combines a thieno[3,2-c]pyridine core with a chlorosulfonyl group and a methyl ester functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c]pyridine core.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced through a sulfonation reaction, typically using chlorosulfonic acid as the sulfonating agent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, resulting in the formation of simpler derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base and an appropriate solvent.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamide derivatives, while reduction reactions can yield simpler thieno[3,2-c]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate
- Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate
- Methyl 5-(chlorosulfonyl)-3-methylfuran-2-carboxylate
Uniqueness
Methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate is unique due to its thieno[3,2-c]pyridine core, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H10ClNO4S2 |
|---|---|
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
methyl 5-chlorosulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO4S2/c1-15-9(12)8-4-6-5-11(17(10,13)14)3-2-7(6)16-8/h4H,2-3,5H2,1H3 |
InChI-Schlüssel |
GBYJCQPEOLGFSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(S1)CCN(C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate](/img/structure/B13463373.png)
![7-Fluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B13463376.png)
![N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13463396.png)
![2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid](/img/structure/B13463402.png)





![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)




